C–H Insertion Enantioselectivity: 36% ee Advantage over Rh2(4S-MEOX)4 with 3-Phenylpropyl Diazoacetate
In the dirhodium(II)-catalyzed intramolecular C–H insertion of 3-phenylprop-1-yl diazoacetate, Rh2(4S-MPPIM)4 delivers 87% ee for the γ-lactone product (13a), compared to only 51% ee with Rh2(4S-MEOX)4 and 72% ee with Rh2(5R-MEPY)4 under identical conditions (2.0 mol% catalyst, refluxing CH₂Cl₂) [1]. The isolated yield of 13a with Rh2(4S-MPPIM)4 (50%) also exceeds that obtained with Rh2(4S-MEOX)4 (42%) and Rh2(5R-MEPY)4 (23%). The regioselectivity (13a:15 ratio) remained consistently high at 93:7 across all three catalysts, indicating that the enantioselectivity advantage is not compromised by changes in reaction pathway.
| Evidence Dimension | Enantiomeric excess (% ee) of γ-lactone product 13a from intramolecular C–H insertion of 3-phenylprop-1-yl diazoacetate |
|---|---|
| Target Compound Data | 87% ee (S); isolated yield 50%; regioselectivity 93:7 |
| Comparator Or Baseline | Rh2(4S-MEOX)4: 51% ee (S), yield 42%, ratio 93:7. Rh2(5R-MEPY)4: 72% ee (R), yield 23%, ratio 94:6 |
| Quantified Difference | Δee = +36% vs. Rh2(4S-MEOX)4; Δee = +15% vs. Rh2(5R-MEPY)4; Δyield = +8% vs. MEOX and +27% vs. MEPY |
| Conditions | 2.0 mol% catalyst, refluxing CH₂Cl₂; GC analysis on 30-m Chiraldex A-DA column (Bode, Doyle et al., J. Org. Chem. 1996, Table 1) |
Why This Matters
A 36-percentage-point ee differential for C–H insertion directly translates to substantially higher enantiopurity of chiral lactone building blocks, reducing or eliminating the need for chiral chromatographic separation in target synthesis.
- [1] Bode, J. W.; Doyle, M. P.; Protopopova, M. N.; Zhou, Q.-L. Intramolecular regioselective insertion into unactivated prochiral carbon-hydrogen bonds with diazoacetates of primary alcohols catalyzed by chiral dirhodium(II) carboxamidates. Highly enantioselective total synthesis of natural lignan lactones. J. Org. Chem. 1996, 61, 9146–9155. View Source
